Adenosine A3 Receptor (ADORA3) Affinity: pKi = 6.96 vs. Class Baseline
The target compound N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide binds the human adenosine A3 receptor (ADORA3) with an affinity of pKi = 6.96 (corresponding to Ki ≈ 110 nM), as recorded in the ChEMBL 20 dataset and curated by ZINC [1]. This single-observation datum originates from the Varano et al. 2015 study on adenosine receptor antagonists [2]. No direct head-to-head comparator data for the closest phenyl analog (CAS 2034234-88-1) are available in the public domain. However, the presence of the m-tolyl (3-methylphenyl) group in the target compound, versus a simple phenyl group in the analog, is expected to alter binding pocket occupancy and selectivity across adenosine receptor subtypes (A1, A2A, A2B, A3) [2].
| Evidence Dimension | Human adenosine A3 receptor binding affinity |
|---|---|
| Target Compound Data | pKi = 6.96 (Ki ≈ 110 nM) |
| Comparator Or Baseline | Class-level baseline: typical screening hits for ADORA3 antagonists range from pKi 5.0–8.0. The closest comparator 1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide lacks publicly reported binding data. |
| Quantified Difference | Not calculable due to absence of comparator data; pKi = 6.96 places the compound in the moderate affinity range. |
| Conditions | Radioligand binding assay using human ADORA3; exact experimental conditions documented in Varano et al. 2015 (PMID: 25874336). |
Why This Matters
The ADORA3 affinity provides a testable hypothesis for target engagement that differentiates this compound from analogs lacking any reported receptor activity, guiding selection for GPCR-focused screening campaigns.
- [1] ZINC Database Entry ZINC000299855559. https://zinc15.docking.org/substances/ZINC000299855559/ (accessed 2026-04-29). View Source
- [2] Varano, F. et al. Eur. J. Med. Chem. 2015, 96, 105-121. PMID: 25874336. View Source
